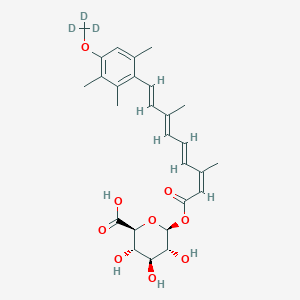
(R)-Tamsulosin-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamsulosin-d5 (hydrochloride) is a deuterated form of tamsulosin hydrochloride, a selective alpha-1A and alpha-1B adrenergic receptor antagonist. It is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland, which can cause urinary difficulties. The deuterated form, Tamsulosin-d5, is used in scientific research to study the pharmacokinetics and metabolism of tamsulosin due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the tamsulosin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Tamsulosin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are conducted in large reactors with precise control over reaction conditions. The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tamsulosin-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of tamsulosin sulfoxide, while reduction may yield tamsulosin alcohol.
Aplicaciones Científicas De Investigación
Tamsulosin-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tamsulosin in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of tamsulosin.
Drug Interaction Studies: Used to investigate potential interactions between tamsulosin and other drugs.
Analytical Method Development: Used as an internal standard in the development of analytical methods for the quantification of tamsulosin in biological samples.
Mecanismo De Acción
Tamsulosin-d5 (hydrochloride) exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder. By blocking these receptors, tamsulosin-d5 causes relaxation of the smooth muscles in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B adrenergic receptors, and the pathways involved include the inhibition of adrenergic signaling, leading to muscle relaxation.
Comparación Con Compuestos Similares
Tamsulosin: The non-deuterated form of tamsulosin-d5, used for the same therapeutic purposes.
Silodosin: Another selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Alfuzosin: A non-selective alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness: Tamsulosin-d5 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This makes Tamsulosin-d5 an invaluable tool in scientific research compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C20H29ClN2O5S |
|---|---|
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
2-methoxy-5-[(2R)-2-[2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i1D3,4D2; |
Clave InChI |
ZZIZZTHXZRDOFM-SAMXTBHESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
SMILES canónico |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
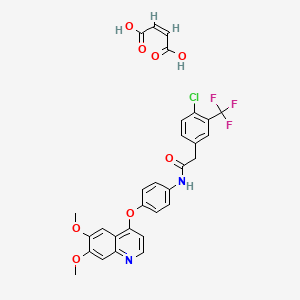
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)


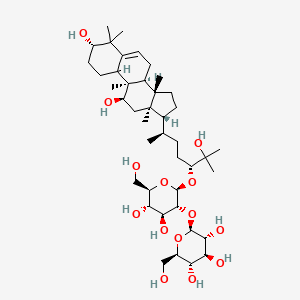
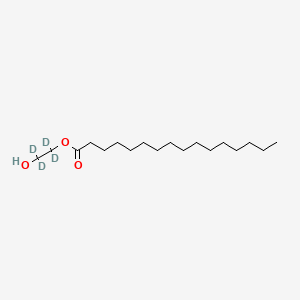


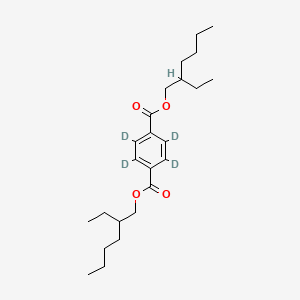
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
